11-Methyltetratriacontane
Description
11-Methyltetratriacontane is a methyl-branched alkane with a linear carbon backbone of 34 carbons (tetratriacontane, C₃₄H₇₀) and a single methyl group at the 11th position. Its molecular formula is C₃₅H₇₂, and its molecular weight is 492.99 g/mol (inferred from structural analogs in and ). However, it is identified as a component of insect cuticular hydrocarbons (CHCs) in Euschistus heros (), where it may play a role in pathogen resistance or environmental adaptation .
Properties
CAS No. |
73189-45-4 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
11-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-26-28-30-32-34-35(3)33-31-29-27-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
VVIKPIJZNPIDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyltetratriacontane typically involves the catalytic hydrogenation of long-chain alkenes or alkynes. The reaction conditions often include high temperatures and pressures, along with the use of catalysts such as palladium or platinum on carbon. The process can be summarized as follows:
Hydrogenation of Alkenes/Alkynes:
Industrial Production Methods
In an industrial setting, the production of 11-Methyltetratriacontane may involve the fractional distillation of crude oil, followed by catalytic cracking and hydrogenation processes. These methods allow for the large-scale production of the compound, which can then be purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
11-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
-
Oxidation
Reagents: Oxygen or ozone
Conditions: Elevated temperatures
Products: Carbon dioxide and water
-
Substitution
Reagents: Halogens (e.g., chlorine, bromine)
Conditions: UV light or heat
Products: Halogenated alkanes
Common Reagents and Conditions
Oxidation: Requires oxygen or ozone and elevated temperatures.
Substitution: Involves halogens and either UV light or heat to initiate the reaction.
Major Products
Oxidation: Carbon dioxide and water
Substitution: Halogenated derivatives of 11-Methyltetratriacontane.
Scientific Research Applications
11-Methyltetratriacontane has several applications in scientific research, particularly in the fields of chemistry, biology, and industry:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: Studied for its role in the cuticular hydrocarbons of insects, where it functions in chemical communication and species recognition.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a component in the production of synthetic waxes
Mechanism of Action
The mechanism of action of 11-Methyltetratriacontane in biological systems involves its interaction with the cuticular lipids of insects. It acts as a semiochemical, facilitating communication between individuals of the same species. The molecular targets include receptors on the insect’s antennae, which detect the presence of the hydrocarbon and trigger behavioral responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 11-methyltetratriacontane, we compare its structural and functional properties with related methyl-branched alkanes. Key differences lie in chain length , methyl group positions , and biological roles .
Table 1: Structural and Chemical Properties of Selected Methyl-Branched Alkanes
Key Findings:
Chain Length and Branching: 11-Methyltetratriacontane (C₃₅H₇₂) has a longer backbone than 11-methylhentriacontane (C₃₂H₆₆) but shares a single methyl branch. This difference in chain length affects physical properties such as melting point and solubility, which influence ecological functions like waterproofing in insects .
Biological Roles :
- In E. heros, 11-methyltetratriacontane is co-eluted with 13-methyltetratriacontane in gas chromatography (GC) analyses, suggesting synergistic roles in cuticular resistance to Metarhizium fungi .
- In contrast, dimethyl-branched alkanes like 11,15-dimethyltritriacontane are associated with chemical communication in parasitoid wasps, where branching patterns encode species-specific signals .
Analytical Challenges :
- Isomeric methyl-branched alkanes (e.g., 11-methyltetratriacontane vs. 13-methyltetratriacontane) often co-elute in GC analyses, requiring advanced techniques like tandem mass spectrometry (MS/MS) for resolution .
- The NIST database provides critical reference spectra for these compounds, though gaps exist for understudied species like 11-methyltetratriacontane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
